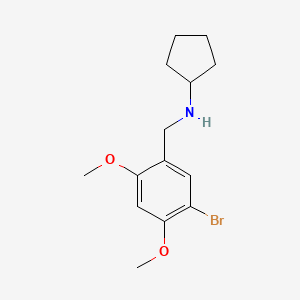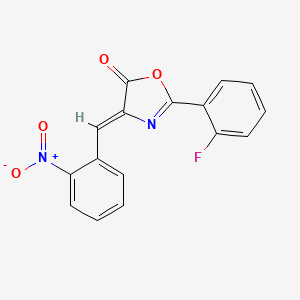
2-bromo-N-(3,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3,4-difluorophenyl)benzamide, also known as BDF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF is a member of the benzamide class of compounds and is known to have potent biological activity. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of CK2. CK2 is a protein kinase that is involved in various cellular processes including cell proliferation and apoptosis. By inhibiting CK2, this compound may be able to disrupt these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been found to have antiviral properties and may be useful in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-(3,4-difluorophenyl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising compound for further research. However, one limitation of using this compound is that it may have off-target effects due to its inhibition of CK2. This can make it difficult to interpret the results of experiments and may require additional controls to be put in place.
Direcciones Futuras
There are a number of future directions for research on 2-bromo-N-(3,4-difluorophenyl)benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent biological activity and inhibition of CK2 make it a valuable compound for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of this compound, it is clear that this compound has significant scientific research potential.
Métodos De Síntesis
2-bromo-N-(3,4-difluorophenyl)benzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluoroaniline with 2-bromo-4'-fluorobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(3,4-difluorophenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Propiedades
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKIAMLZCXCZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)


![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
